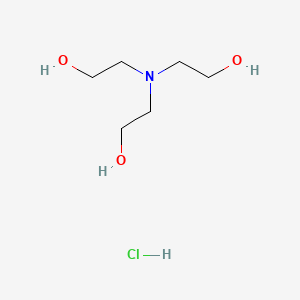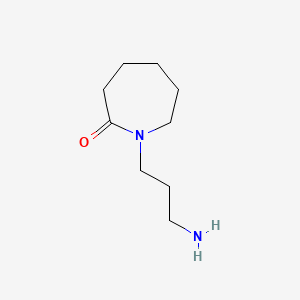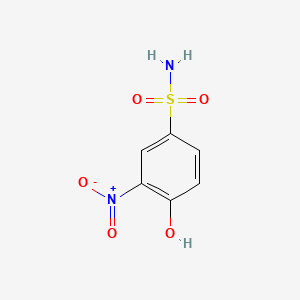![molecular formula C12H8BrN3 B1265848 2-(4-ブロモフェニル)-1H-イミダゾ[4,5-b]ピリジン CAS No. 75007-86-2](/img/structure/B1265848.png)
2-(4-ブロモフェニル)-1H-イミダゾ[4,5-b]ピリジン
概要
説明
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that features both an imidazo and pyridine ring fused together. The presence of a bromophenyl group at the second position of the imidazo ring adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is investigated for its potential use in organic electronics and as a building block for functional materials.
作用機序
Target of Action
The primary targets of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine are GABA A receptors . These receptors play a crucial role in the functioning of the central nervous system. They are the chief inhibitory neurotransmitters in the mammalian central nervous system and contribute to a variety of physiological processes including sleep regulation, muscle relaxation, and anxiolytic effects .
Mode of Action
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine acts as a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of GABA, the natural ligand for these receptors. By increasing the efficacy of GABA, it enhances the inhibitory effect of GABA on neuronal excitability, leading to the therapeutic effects .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of various cells. It affects the pathways involved in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism
Pharmacokinetics
Given its structural similarity to other imidazopyridines, it is likely to have good bioavailability and to be metabolized by the liver
Result of Action
The molecular and cellular effects of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine’s action are primarily related to its modulation of GABA A receptors. By enhancing the inhibitory effects of GABA, it can reduce neuronal excitability. This can lead to a variety of effects, depending on the specific neurons and circuits involved .
Action Environment
The action, efficacy, and stability of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the patient, and genetic factors that can affect the expression and function of GABA A receptors and the metabolism of the drug
生化学分析
Biochemical Properties
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . Additionally, 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s effects change dramatically at certain concentration levels .
Metabolic Pathways
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine typically involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazo ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazo ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran at low temperatures.
Major Products:
Substitution: Formation of 2-(4-substituted phenyl)-1H-imidazo(4,5-b)pyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydroimidazo derivatives.
類似化合物との比較
2-Phenyl-1H-imidazo(4,5-b)pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)-1H-imidazo(4,5-b)pyridine: Similar structure but with a chlorine atom, which may alter its electronic properties and reactivity.
2-(4-Methylphenyl)-1H-imidazo(4,5-b)pyridine: Contains a methyl group, affecting its steric and electronic characteristics.
Uniqueness: 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
特性
IUPAC Name |
2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSESNXXKQZZRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225976 | |
| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-86-2 | |
| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)
![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)








![2-[(2-Aminoethyl)thio]ethan-1-ol](/img/structure/B1265784.png)



